molecular formula C19H19BrN2O4 B267619 N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide

Cat. No. B267619
M. Wt: 419.3 g/mol
InChI Key: MZNBFUSRHWGOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as BAY 43-9006, is a small molecule compound that has gained significant attention in the field of cancer research. This compound is a multi-kinase inhibitor that has been found to have potential therapeutic applications in the treatment of various types of cancers. The purpose of

Mechanism of Action

N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide 43-9006 inhibits the activity of multiple kinases, including Raf-1, B-Raf, and VEGFR-2. This leads to the inhibition of downstream signaling pathways that are involved in the growth and survival of cancer cells. Additionally, N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide 43-9006 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide 43-9006 has been found to have significant biochemical and physiological effects on cancer cells. The compound has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide 43-9006 has been found to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide 43-9006 is its broad-spectrum activity against multiple kinases that are involved in the growth and survival of cancer cells. This makes N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide 43-9006 a promising candidate for the development of new cancer therapies. However, one of the limitations of N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide 43-9006 is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for the research and development of N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide 43-9006. One potential direction is the development of new formulations of the compound that may increase its efficacy and reduce its toxicity. Additionally, further research is needed to better understand the mechanism of action of N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide 43-9006 and its potential therapeutic applications in the treatment of various types of cancers. Finally, the development of new multi-kinase inhibitors that are based on the structure of N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide 43-9006 may lead to the development of new cancer therapies with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide 43-9006 is a promising multi-kinase inhibitor that has potential therapeutic applications in the treatment of various types of cancers. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to better understand the potential of N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide 43-9006 as a cancer therapy and to develop new therapies based on its structure.

Synthesis Methods

The synthesis of N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide 43-9006 involves the reaction of 3-bromo-4-(tetrahydro-2-furanylmethoxy)benzoic acid with 2-aminobenzoyl chloride in the presence of a base. The resulting product is then purified through various chromatographic techniques to obtain the final compound. The synthesis of N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide 43-9006 is a complex process that requires significant expertise in organic chemistry.

Scientific Research Applications

N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide 43-9006 has been extensively studied for its potential therapeutic applications in the treatment of various types of cancers. The compound has been found to inhibit the activity of multiple kinases that are involved in the growth and survival of cancer cells. This makes N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide 43-9006 a promising candidate for the development of new cancer therapies.

properties

Product Name

N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide

Molecular Formula

C19H19BrN2O4

Molecular Weight

419.3 g/mol

IUPAC Name

3-bromo-N-(2-carbamoylphenyl)-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C19H19BrN2O4/c20-15-10-12(7-8-17(15)26-11-13-4-3-9-25-13)19(24)22-16-6-2-1-5-14(16)18(21)23/h1-2,5-8,10,13H,3-4,9,11H2,(H2,21,23)(H,22,24)

InChI Key

MZNBFUSRHWGOAM-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)Br

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.